3-(2,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

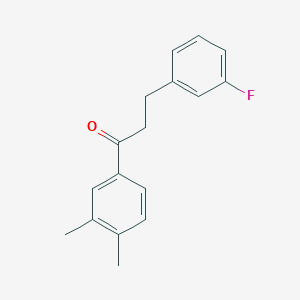

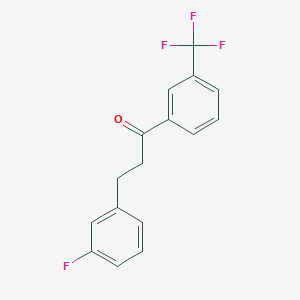

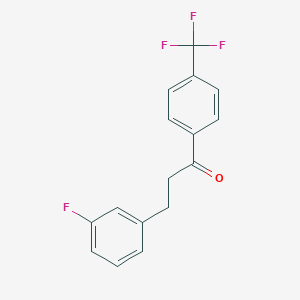

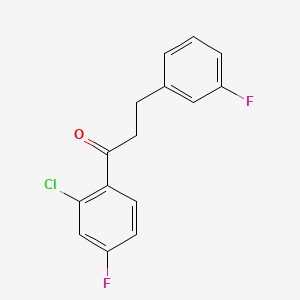

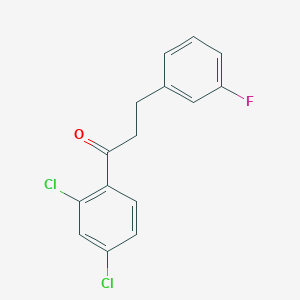

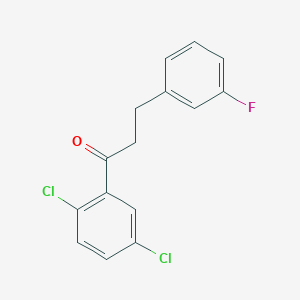

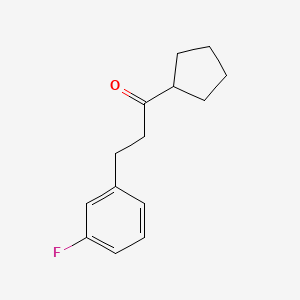

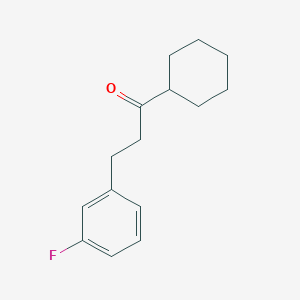

The compound “3-(2,4-Dimethylphenyl)-3’-trifluoromethylpropiophenone” appears to be an organic compound containing a phenyl ring substituted with two methyl groups and a propiophenone group with a trifluoromethyl substituent. The presence of the trifluoromethyl group could potentially influence the compound’s reactivity and physical properties due to the high electronegativity of fluorine.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 2,4-dimethylphenyl compound with a trifluoromethylpropiophenone derivative. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and a propiophenone group at the 3 position with a trifluoromethyl substituent. The exact spatial arrangement would depend on the specific stereochemistry of the compound, which isn’t provided in the name.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the phenyl ring, the electron-donating methyl groups, and the electron-withdrawing trifluoromethyl group. The carbonyl group in the propiophenone moiety could potentially undergo nucleophilic addition reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its polarity and potentially its boiling point and melting point. The methyl groups on the phenyl ring could increase its lipophilicity.科学的研究の応用

Polymer Synthesis and Properties

- Bisphenols containing ortho-methyl and pendant trifluoromethyl-substituted phenyl groups, including structures similar to 3-(2,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone, have been synthesized and utilized in polymerization. These compounds contribute to the creation of poly(aryl ether ketone/sulfone)s with good solubility, thermal stability, low dielectric constants, and excellent transparency, making them suitable for applications in materials science (Shang et al., 2012).

Anion Exchange Membranes

- Poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups, which are structurally related to the compound , have been developed for use in anion exchange membranes. These membranes exhibit high hydroxide conductivity and stability, making them potentially useful in energy-related applications, such as fuel cells (Shi et al., 2017).

Crystal and Molecular Structure Analysis

- The molecular structure of compounds closely related to 3-(2,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone has been studied to understand their biological activity. Such studies are crucial in the fields of medicinal chemistry and drug design (Allen et al., 1971).

Electroactive Polymers

- Electro-oxidative polymerization of compounds with dimethylphenyl groups has been explored to produce poly(arylene sulphide)s. These polymers demonstrate semi-conductivity and electrochemical responsiveness, suggesting their potential use in electronic applications (Yamamoto et al., 1992).

Synthesis of Novel Compounds

- Compounds like 3-(2,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone have been used as precursors in the synthesis of new chemical entities, expanding the chemical space for research in organic synthesis and material sciences (Bonacorso et al., 2003).

Safety And Hazards

Without specific safety data for this compound, it’s difficult to provide detailed information about its potential hazards. As with any chemical, appropriate safety precautions should be taken when handling and storing it to minimize risk.

将来の方向性

The study of this compound could potentially contribute to various fields, depending on its physical, chemical, and biological properties. It could be of interest in medicinal chemistry if it shows biological activity, or in materials science if it has unique physical properties. Further studies would be needed to explore these possibilities.

特性

IUPAC Name |

3-(2,4-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3O/c1-12-6-7-14(13(2)10-12)8-9-17(22)15-4-3-5-16(11-15)18(19,20)21/h3-7,10-11H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAHLYBIMSEICF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644696 |

Source

|

| Record name | 3-(2,4-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

CAS RN |

898794-32-6 |

Source

|

| Record name | 3-(2,4-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。